

The Discovery and Development of BMS-354825 (Dasatinib): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, also known as BMS-354825, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Developed by Bristol-Myers Squibb, it was initially designed as a dual inhibitor of Src and Abl kinases.[2] Its clinical significance was firmly established with its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[3] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, a hallmark of CML, and the SRC family of kinases, which are implicated in various cellular processes including proliferation, migration, and survival.[4][5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of Dasatinib, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways and workflows.

Discovery and Medicinal Chemistry

The development of Dasatinib stemmed from a program aimed at discovering potent inhibitors of Src family kinases (SFKs).[6] Through screening and structure-activity relationship (SAR) studies, a 2-aminothiazole scaffold was identified as a promising starting point. Optimization of this lead compound led to the synthesis of BMS-354825, which demonstrated potent inhibition of both Src and Abl kinases.[7]



The chemical synthesis of Dasatinib (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) has been described in the literature. One synthetic route involves the condensation of a chlorothiazole intermediate with 2-chloro-6-methylphenyl isocyanate, followed by a series of reactions to introduce the aminopyrimidine side chain.[7]

Mechanism of Action

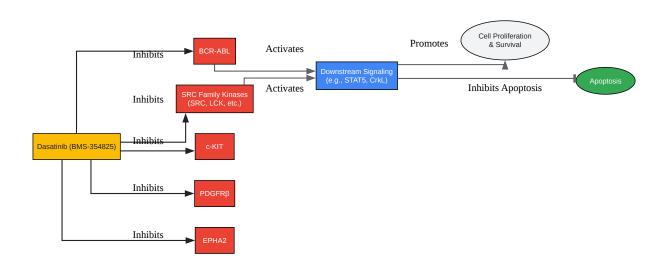
Dasatinib is a multi-targeted tyrosine kinase inhibitor.[8] Its primary targets include:

- BCR-ABL Kinase: Dasatinib potently inhibits the constitutively active BCR-ABL tyrosine kinase, the driver of CML.[4] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[4][9]
- SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, YES, and FYN.[8] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[5]
- Other Kinases: Dasatinib also inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][8]

The inhibition of these key kinases by Dasatinib leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.

Signaling Pathway of Dasatinib Action





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Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling and promoting apoptosis.

Preclinical Development In Vitro Studies

Dasatinib has demonstrated potent inhibitory activity against a wide range of kinases in biochemical assays.

Table 1: Kinase Inhibition Profile of Dasatinib



Kinase Target	IC50 (nM)	Reference
BCR-ABL	<1.0	[10]
SRC	0.5	[10]
LCK	0.4	[11]
YES	1.1	[12]
FYN	<1.1	[12]
c-KIT	79	[12]
EPHA2	-	[8]
PDGFRβ	-	[8]

Dasatinib also exhibits potent anti-proliferative activity in various cancer cell lines.

Table 2: IC50 Values of Dasatinib in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
K562	Chronic Myeloid Leukemia	1	[13]
TF-1 BCR/ABL	Erythroleukemia (BCR-ABL transfected)	0.75	[13]
MDA-MB-231	Breast Cancer (Triple- Negative)	5.5 - 200	[1]
A375	Melanoma	100-200	[1]

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of Dasatinib. In xenograft models using human CML cell lines, orally administered Dasatinib led to significant tumor growth inhibition and regression.[2]



Table 3: Pharmacokinetic Parameters of Dasatinib in Animal Models

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	Half-life (hr)	Oral Bioavaila bility (%)	Referenc e
Mouse	1.25 (oral)	-	~3	-	-	[14]
Mouse	2.5 (oral)	-	~3	-	-	[14]
Rat	-	-	-	-	14-34	[15]
Dog	-	-	-	-	14-34	[15]
Monkey	-	-	-	-	14-34	[15]

Pharmacodynamic studies in these models showed that Dasatinib treatment resulted in the inhibition of BCR-ABL and its downstream signaling pathways in tumor tissues.[14]

Clinical Development

Dasatinib has undergone extensive clinical evaluation in patients with CML and Ph+ ALL who are resistant or intolerant to imatinib. The START (Src/Abl Tyrosine kinase inhibition Activity Research Trials of dasatinib) program comprised several key clinical trials.

Table 4: Efficacy of Dasatinib in Imatinib-Resistant/Intolerant CML Patients (START Trials)



Trial	Patient Population	N	Dosing Regimen	Key Efficacy Endpoints	Reference
START-C	CML-CP	387	70 mg BID	MCyR: 62%, CCyR: 53%, 24-month PFS: 80%	[16]
START-R	CML-CP	101	70 mg BID	MCyR: 53%, CCyR: 44%, 24-month PFS: Favored Dasatinib over high- dose imatinib	[5][17]
START-A	CML-AP	174	70 mg BID	Major Hematologic Response: 64%, MCyR: 39%, 12- month PFS: 66%	[14]

A subsequent dose-optimization study, CA180-034, established that 100 mg once daily is the optimal dose for chronic phase CML, offering a favorable balance of efficacy and safety.[8]

Table 5: 7-Year Follow-up of CA180-034 in Imatinib-Resistant/Intolerant CML-CP

Dosing Regimen	N	Major Molecular Response (MMR)	Progressio n-Free Survival (PFS)	Overall Survival (OS)	Reference
100 mg QD	167	46%	42%	65%	[8]
70 mg BID	168	46%	44%	68%	[8]



Mechanisms of Resistance

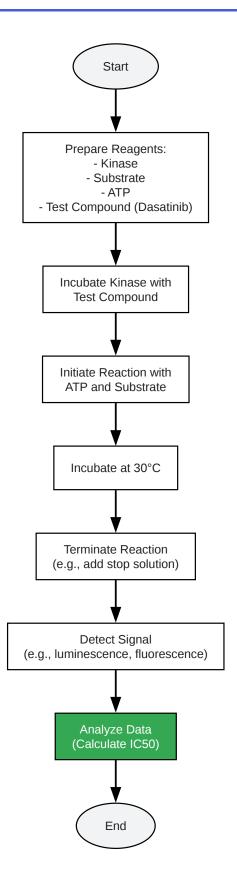
Despite the high efficacy of Dasatinib, resistance can develop. The most common mechanism of resistance is the acquisition of point mutations in the BCR-ABL kinase domain. The T315I mutation is a notable example, conferring resistance to both imatinib and dasatinib.[13][16] Other mutations, such as F317L/I and V299L, have also been associated with dasatinib resistance.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol describes a generic method for determining the IC50 of a compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay





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Caption: A generalized workflow for an in vitro kinase inhibition assay.



Materials:

- Purified recombinant kinase
- Specific peptide substrate
- ATP
- Test compound (Dasatinib) dissolved in DMSO
- · Kinase reaction buffer
- Microplate (e.g., 384-well)
- Plate reader

Procedure:

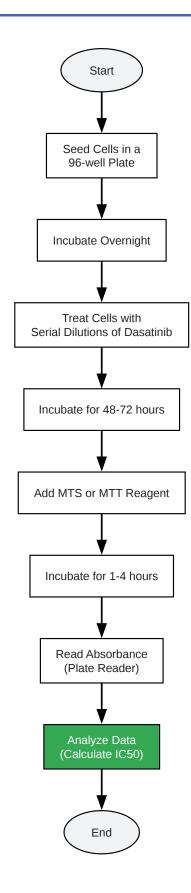
- Prepare serial dilutions of the test compound in kinase buffer.
- Add the kinase and test compound to the wells of the microplate and incubate.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction.
- Measure the signal (e.g., luminescence for ADP-Glo assay) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the effect of a compound on the proliferation and viability of cancer cells.

Workflow for Cell Proliferation Assay





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Caption: A typical workflow for a cell proliferation/viability assay.



Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Dasatinib stock solution in DMSO
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and incubate overnight.
- Prepare serial dilutions of Dasatinib in complete medium.
- Replace the medium in the wells with the medium containing different concentrations of Dasatinib. Include a vehicle control (DMSO).
- Incubate the plate for 48 to 72 hours.
- Add MTS or MTT reagent to each well and incubate for 1 to 4 hours.
- If using MTT, add a solubilization solution.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Kinase Targets

This protocol is used to assess the effect of a compound on the phosphorylation status of specific proteins.



Procedure:

- Culture cells and treat with Dasatinib at the desired concentration and for the specified duration.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-BCR-ABL, phospho-CrkL).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize the signal to a loading control (e.g., β-actin or total protein).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.

Procedure:

- Select an appropriate immunocompromised mouse strain (e.g., SCID or NOD/SCID mice).
- Subcutaneously inject a suspension of human cancer cells (e.g., K562 for CML) into the flank of the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.



- Administer Dasatinib orally at the desired dose and schedule to the treatment group. The control group receives the vehicle.
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).

Conclusion

Dasatinib (BMS-354825) represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients who have developed resistance to imatinib. Its multi-targeted kinase inhibition profile, coupled with its ability to bind to both active and inactive conformations of the ABL kinase, provides a powerful therapeutic strategy. The extensive preclinical and clinical development of Dasatinib has not only established its efficacy and safety but has also provided valuable insights into the mechanisms of TKI action and resistance. This technical guide serves as a comprehensive resource for researchers and clinicians, summarizing the key data and methodologies that have underpinned the successful development of this important anticancer agent.

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